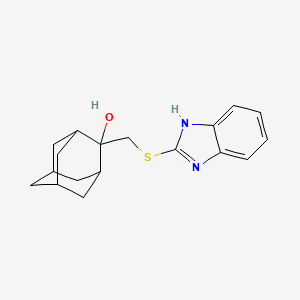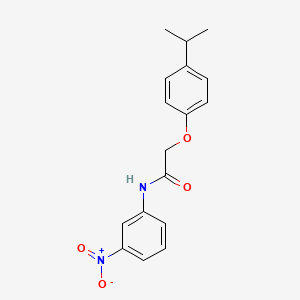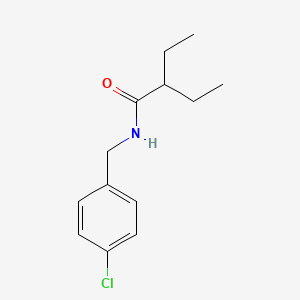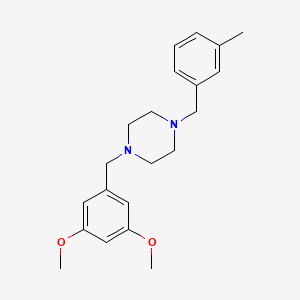
1-(3,5-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class This compound is characterized by the presence of two benzyl groups substituted at the 1 and 4 positions of the piperazine ring, with methoxy groups at the 3 and 5 positions on one benzyl ring and a methyl group on the other benzyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzyl chloride and 3-methylbenzyl chloride.
Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. Piperazine reacts with 3,5-dimethoxybenzyl chloride and 3-methylbenzyl chloride under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Products include aldehydes or carboxylic acids derived from the methoxy groups.
Reduction: Products include toluene derivatives from the reduction of benzyl groups.
Substitution: Products vary depending on the electrophile used in the reaction.
Applications De Recherche Scientifique
1-(3,5-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine: Similar structure but with methoxy groups at different positions.
1-(3,5-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine: Similar structure but with the methyl group at a different position.
1-(3,5-dimethoxybenzyl)-4-(3-chlorobenzyl)piperazine: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
1-(3,5-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity
Propriétés
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-5-4-6-18(11-17)15-22-7-9-23(10-8-22)16-19-12-20(24-2)14-21(13-19)25-3/h4-6,11-14H,7-10,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQXEXNDNNILLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B5872606.png)
![2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE](/img/structure/B5872612.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5872624.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-cyclopentylacetamide](/img/structure/B5872629.png)
![3-{[(4-Nitrophenyl)methyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole](/img/structure/B5872633.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5872642.png)
![N-benzyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5872657.png)
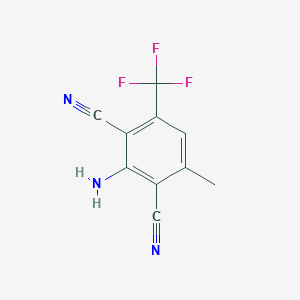
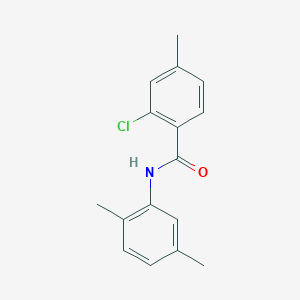

![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)
